molecular formula C20H27NO3 B1195531 Trilostane

Trilostane

Cat. No.: B1195531
M. Wt: 329.4 g/mol
InChI Key: KVJXBPDAXMEYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Trilostane involves several steps, starting with the preparation of the core steroid structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Trilostane undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield hydroxylated derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Trilostane has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a model compound to study steroid synthesis and modification. It serves as a reference compound for developing new synthetic methods and understanding reaction mechanisms.

    Biology: In biological research, this compound is used to study the role of 3 beta-hydroxysteroid dehydrogenase in steroid metabolism. It helps researchers understand the enzyme’s function and its impact on various biological processes.

    Medicine: this compound is used in medical research to develop new treatments for conditions such as Cushing’s syndrome and breast cancer. It is also used to study the effects of steroid inhibition on hormone levels and disease progression.

    Industry: In the pharmaceutical industry, this compound is used as an active ingredient in medications for veterinary use.

Mechanism of Action

Trilostane exerts its effects by inhibiting the enzyme 3 beta-hydroxysteroid dehydrogenase. This enzyme is involved in the conversion of pregnenolone to progesterone, a key step in the synthesis of corticosteroids and sex steroids. By inhibiting this enzyme, this compound reduces the production of cortisol and other steroids, leading to decreased hormone levels .

The molecular targets of this compound include 3 beta-hydroxysteroid dehydrogenase and delta 5,4 ketosteroid isomerase. These enzymes play crucial roles in steroid biosynthesis, and their inhibition disrupts the production of various steroids .

Comparison with Similar Compounds

Trilostane is unique compared to other similar compounds due to its specific inhibition of 3 beta-hydroxysteroid dehydrogenase. Similar compounds include:

This compound’s uniqueness lies in its selective inhibition of 3 beta-hydroxysteroid dehydrogenase, making it a valuable tool for studying this specific enzyme and its role in steroid metabolism .

Properties

IUPAC Name

5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJXBPDAXMEYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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